REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([C:5]([Cl:6])=[O:7])[cH:8][cH:9][cH:10]1.[C:40](#[N:41])[CH2:42][CH3:43].[CH2:11]=[CH:12][C:13]#[N:14].[CH2:15]([CH:16]([CH2:17][CH2:18][CH2:19][CH3:20])[CH2:21][N:22]([CH2:23][CH:24]([CH2:25][CH3:26])[CH2:27][CH2:28][CH2:29][CH3:30])[CH2:31][CH:32]([CH2:33][CH3:34])[CH2:35][CH2:36][CH2:37][CH3:38])[CH3:39]>>[Br:1][c:2]1[cH:3][c:4]([CH:5]=[CH:12][C:13]#[N:14])[cH:8][cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1cccc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCC(CC)CN(CC(CC)CCCC)CC(CC)CCCC
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Name
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Type
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product
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Smiles
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N#CC=Cc1cccc(Br)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |